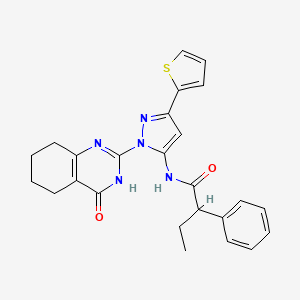

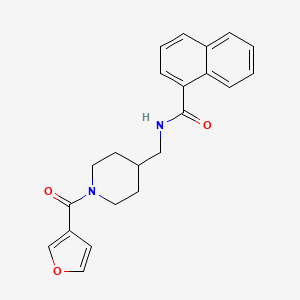

![molecular formula C17H15BrN2O3S B2530041 4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903246-51-5](/img/structure/B2530041.png)

4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to a series of N-(quinolin-8-yl)benzenesulfonamides that have been identified as agents capable of suppressing the NFκB pathway, a crucial signaling system involved in inflammation and immune responses . These compounds have been synthesized and evaluated for their biological activities, including anticancer and radioprotective properties .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the one , often involves the reaction of benzenesulfonamide with various electron-rich alkenes, such as enol ethers and enamines . The process may include cyclocondensation reactions that lead to the formation of the quinoline core. In the context of the compound of interest, it is likely that a similar synthetic strategy was employed, utilizing a bromophenyl precursor and appropriate reagents to introduce the bromo and sulfonamide functionalities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The compound has additional structural features, such as a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline moiety, which suggests a complex, fused ring system. The presence of a bromo group and a benzenesulfonamide moiety further defines its chemical identity and potential reactivity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nitration, bromination, and the Schmidt reaction. For instance, nitration typically occurs on the benzene ring, while bromination can happen at different positions depending on the reagents used . The compound , with its bromo and sulfonamide groups, may exhibit unique reactivity patterns, potentially leading to further functionalization or transformation under specific reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of heteroatoms, such as nitrogen in the quinoline ring, and substituents like the bromo and sulfonamide groups, can affect properties like solubility, melting point, and reactivity. The biological activity of these compounds, as demonstrated by their ability to modulate NFκB activity and exhibit cytotoxic effects against cancer cells, is a significant aspect of their chemical properties .

Scientific Research Applications

Anticancer Activity

4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide and its derivatives have shown promising results in the field of cancer research. A study conducted by Żołnowska et al. (2018) highlighted the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, with one compound exhibiting potent anticancer activity against various human tumor cell lines. This compound induced apoptosis, promoted cell cycle arrest in cancer cells, and demonstrated caspase activation (Żołnowska et al., 2018).

Synthesis and Radioprotective Agents

Ghorab et al. (2008) explored the utility of related benzenesulfonamide derivatives in synthesizing novel quinolines as potential anticancer and radioprotective agents. They reported compounds with interesting cytotoxic activity and one compound exhibiting in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).

Antimicrobial Agents

The antimicrobial potential of benzenesulfonamide derivatives has been investigated in various studies. For example, a 2019 study detailed the synthesis of quinoline clubbed with sulfonamide moiety, demonstrating significant activity against Gram-positive bacteria (Source not provided).

Synthesis and Photophysicochemical Properties

The synthesis and properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base were studied by Öncül et al. (2022). This study revealed potential applications in photodynamic therapy for cancer treatment due to favorable properties like solubility, fluorescence, and photostability (Öncül et al., 2022).

Bromination and Structural Studies

In 2013, Ukrainets et al. conducted a study on the bromination of specific quinoline derivatives, revealing interesting structural features and potential implications for further chemical research (Ukrainets et al., 2013).

Cytotoxicity and Inhibitory Effects

Mphahlele et al. (2020) explored the cytotoxicity of certain quinoline derivatives against human breast cancer cell lines and their inhibitory effects on protein kinases and cyclooxygenase-2 activities. This suggests potential therapeutic applications in cancer treatment (Mphahlele et al., 2020).

Future Directions

properties

IUPAC Name |

4-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOMDPFJJKMWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

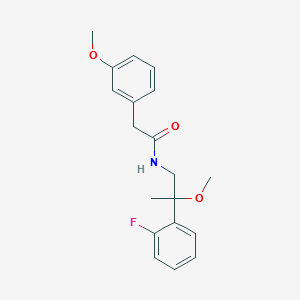

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)

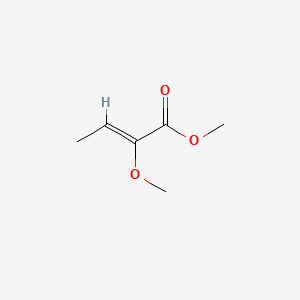

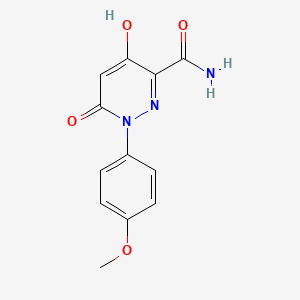

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)

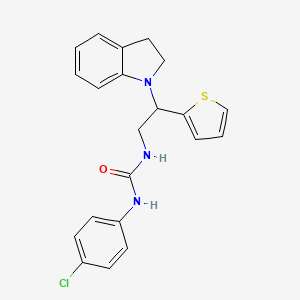

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)